molecular formula C21H19FN4O4S B6489179 N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide CAS No. 899994-92-4

N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide

Cat. No.: B6489179
CAS No.: 899994-92-4
M. Wt: 442.5 g/mol
InChI Key: ZNACUUHUXNLFGH-UHFFFAOYSA-N
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Description

Chemical Structure & Key Features N'-[(4-fluorophenyl)methyl]-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS: 899994-92-4) is a heterocyclic compound featuring:

  • A thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo), contributing to electron-deficient properties and stability .
  • A 2-methylphenyl substituent on the pyrazole ring, influencing steric and electronic interactions .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-4-2-3-5-18(13)26-19(16-11-31(29,30)12-17(16)25-26)24-21(28)20(27)23-10-14-6-8-15(22)9-7-14/h2-9H,10-12H2,1H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNACUUHUXNLFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Molecular Formula & Weight

  • Formula : C₂₁H₁₉FN₄O₄S
  • Molecular Weight : 442.5 g/mol .

Comparison with Similar Compounds

Structural Analogues in the Thieno[3,4-c]pyrazole Family

Compound Name Substituents Molecular Formula Key Differences Biological/Material Applications Source
Target Compound 2-methylphenyl, 4-fluorobenzyl C₂₁H₁₉FN₄O₄S Unique sulfone and fluorobenzyl synergy Anti-inflammatory, anticancer, NLO materials
N'-[2-(4-methylphenyl)-...]ethanediamide 4-methylphenyl, 4-fluorobenzyl C₁₈H₁₇FN₄OS Lacks sulfone group; reduced stability Moderate enzyme inhibition
N'-[2-(3-methylphenyl)-...]ethanediamide 3-methylphenyl, 4-methylbenzyl C₂₀H₂₀N₄O₄S Altered phenyl substitution position Antitumor (IC₅₀: 12–25 μM)
N'-[2-(4-chlorophenyl)-...]ethanediamide 4-chlorophenyl, 2-hydroxypropyl C₂₀H₂₀ClN₄O₅S Chlorine enhances electrophilicity; hydroxyl improves solubility Antimicrobial (MIC: 15–30 µg/mL)

Functional Group Comparisons

Sulfone vs. Sulfide Derivatives

  • The 5,5-dioxo (sulfone) group in the target compound increases oxidative stability and hydrogen-bonding capacity compared to sulfide-containing analogs (e.g., N-butyl-N’-[2-(4-fluorophenyl)-thieno[...]]ethanediamide) .
  • Sulfide derivatives exhibit higher reactivity in reduction reactions but lower thermal stability .

Fluorobenzyl vs. Methoxybenzyl Groups

  • The 4-fluorobenzyl group in the target compound provides metabolic resistance and enhanced binding to aromatic receptors (e.g., tyrosine kinases) compared to methoxy-substituted analogs like N-[(2-methoxyphenyl)methyl]-...ethanediamide .
  • Methoxy groups improve solubility but reduce blood-brain barrier penetration .

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